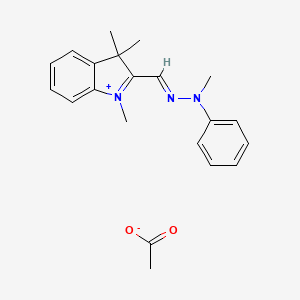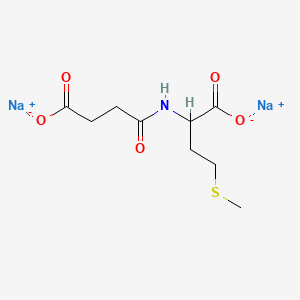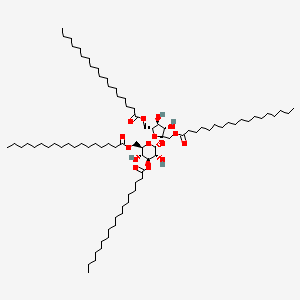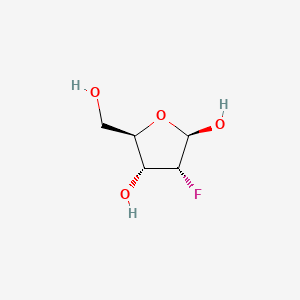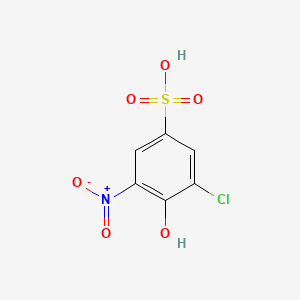
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid is an organic compound with the molecular formula C6H4ClNO6S. It is characterized by the presence of a chloro group, a hydroxy group, a nitro group, and a sulfonic acid group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The raw materials, such as 3-chloro-4-hydroxybenzenesulphonic acid, are subjected to nitration in reactors equipped with temperature control systems. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it can participate in redox reactions, affecting cellular pathways and processes. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxybenzenesulphonic acid
- 4-Hydroxy-3-nitrobenzenesulphonic acid
- 3-Chloro-5-nitrobenzenesulphonic acid
Uniqueness
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .
Properties
CAS No. |
83732-61-0 |
|---|---|
Molecular Formula |
C6H4ClNO6S |
Molecular Weight |
253.62 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14) |
InChI Key |
VMHPZSMLWXYABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


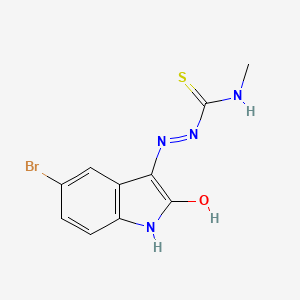
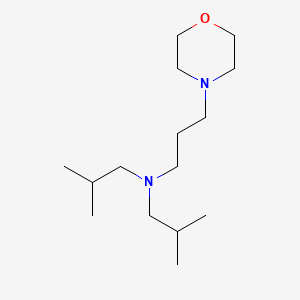
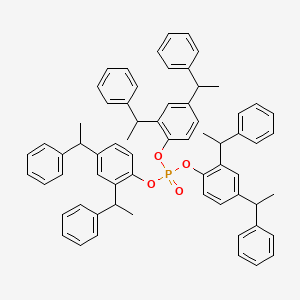
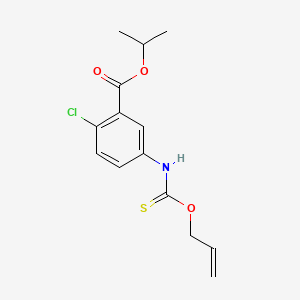
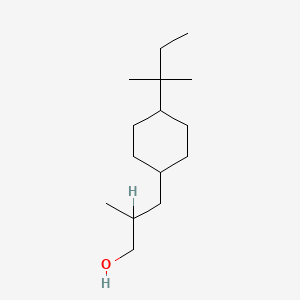
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
